REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]1[O:14][CH:13]1[CH2:15][OH:16]>>[C:1]1([C:7]2[N:11]([CH2:12][CH:13]([OH:14])[CH2:15][OH:16])[CH:10]=[CH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure of Synthesis Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N(C=CN1)CC(CO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |